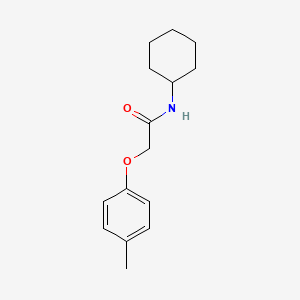

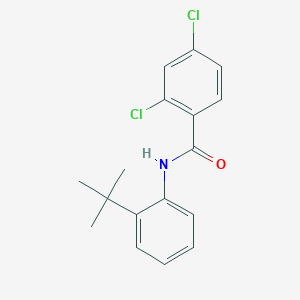

![molecular formula C18H23NO B5880892 1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)

1-[2-(2-naphthyloxy)ethyl]azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-(2-naphthyloxy)ethyl]azepane, also known as NAPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NAPE belongs to the class of azepane compounds and is synthesized from 2-naphthol and 2-chloroethylamine hydrochloride.

Mechanism of Action

1-[2-(2-naphthyloxy)ethyl]azepane acts as an endocannabinoid precursor that is metabolized by the enzyme 1-[2-(2-naphthyloxy)ethyl]azepane-PLD to produce N-arachidonoyl ethanolamine (AEA), which is an endocannabinoid that binds to CB1 and CB2 receptors. 1-[2-(2-naphthyloxy)ethyl]azepane has also been found to activate TRPV1 receptors by releasing capsaicin, which is a TRPV1 agonist. The activation of CB1 and TRPV1 receptors by 1-[2-(2-naphthyloxy)ethyl]azepane leads to the regulation of various physiological processes such as pain and inflammation.

Biochemical and Physiological Effects

Studies have shown that 1-[2-(2-naphthyloxy)ethyl]azepane has various biochemical and physiological effects. 1-[2-(2-naphthyloxy)ethyl]azepane has been found to reduce pain and inflammation by activating CB1 and TRPV1 receptors. 1-[2-(2-naphthyloxy)ethyl]azepane has also been shown to regulate metabolism by increasing energy expenditure and reducing body weight gain in mice. Additionally, 1-[2-(2-naphthyloxy)ethyl]azepane has been found to regulate blood glucose levels by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

1-[2-(2-naphthyloxy)ethyl]azepane has several advantages for lab experiments. 1-[2-(2-naphthyloxy)ethyl]azepane is a stable compound that can be easily synthesized and purified. 1-[2-(2-naphthyloxy)ethyl]azepane can also be easily administered to animal models for in vivo experiments. However, the limitations of 1-[2-(2-naphthyloxy)ethyl]azepane for lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

1-[2-(2-naphthyloxy)ethyl]azepane has significant potential for future research and development. Future research could focus on exploring the therapeutic potential of 1-[2-(2-naphthyloxy)ethyl]azepane for various diseases such as chronic pain, inflammation, and metabolic disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 1-[2-(2-naphthyloxy)ethyl]azepane to optimize its therapeutic efficacy. The development of new 1-[2-(2-naphthyloxy)ethyl]azepane analogs could also be explored to enhance its bioavailability and efficacy. Finally, the potential use of 1-[2-(2-naphthyloxy)ethyl]azepane as a therapeutic agent for human diseases could be investigated in clinical trials.

Conclusion

In conclusion, 1-[2-(2-naphthyloxy)ethyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 1-[2-(2-naphthyloxy)ethyl]azepane involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base. 1-[2-(2-naphthyloxy)ethyl]azepane has been extensively researched for its potential therapeutic properties, and studies have shown that 1-[2-(2-naphthyloxy)ethyl]azepane can act as a bioactive lipid mediator that regulates various physiological processes such as inflammation, pain, and metabolism. Future research could focus on exploring the therapeutic potential of 1-[2-(2-naphthyloxy)ethyl]azepane for various diseases and developing new 1-[2-(2-naphthyloxy)ethyl]azepane analogs to enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of 1-[2-(2-naphthyloxy)ethyl]azepane involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base. The reaction produces 1-[2-(2-naphthyloxy)ethyl]azepane as a white crystalline solid with a yield of 70-80%. The purity of 1-[2-(2-naphthyloxy)ethyl]azepane can be increased by recrystallization from ethanol.

Scientific Research Applications

1-[2-(2-naphthyloxy)ethyl]azepane has been extensively researched for its potential therapeutic properties. Studies have shown that 1-[2-(2-naphthyloxy)ethyl]azepane can act as a bioactive lipid mediator that regulates various physiological processes such as inflammation, pain, and metabolism. 1-[2-(2-naphthyloxy)ethyl]azepane has been found to activate the cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid type 1 (TRPV1) receptors, which are involved in pain and inflammation regulation.

properties

IUPAC Name |

1-(2-naphthalen-2-yloxyethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-6-12-19(11-5-1)13-14-20-18-10-9-16-7-3-4-8-17(16)15-18/h3-4,7-10,15H,1-2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWHBVTHKHPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Naphthalen-2-yloxyethyl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5880816.png)

![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)

![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)

![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)

![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)

![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)